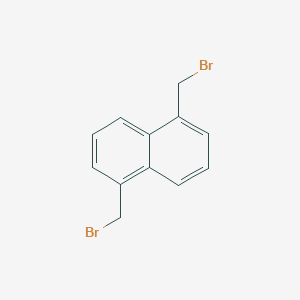

1,5-Bis(bromomethyl)naphthalene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,5-bis(bromomethyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Br2/c13-7-9-3-1-5-11-10(8-14)4-2-6-12(9)11/h1-6H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNHUYTIFYQXOCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC=C(C2=C1)CBr)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60495135 | |

| Record name | 1,5-Bis(bromomethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60495135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21646-18-4 | |

| Record name | 1,5-Bis(bromomethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60495135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization of 1,5 Bis Bromomethyl Naphthalene in Contemporary Chemical Research

Strategic Importance of Bis(bromomethyl)naphthalene Scaffolds in Advanced Organic Synthesis

The bis(bromomethyl)naphthalene scaffold is a versatile precursor in the synthesis of a wide array of organic molecules. The bromine atoms in the bromomethyl groups are excellent leaving groups, making them susceptible to nucleophilic substitution reactions. This reactivity is harnessed by chemists to introduce a diverse range of functional groups and to construct larger, more intricate molecular frameworks.

One of the primary applications of 1,5-bis(bromomethyl)naphthalene is in the synthesis of cyclophanes. These are molecules containing two aromatic rings linked by bridges. For instance, it has been used in a four-step synthesis of a 2.2naphthalenoparacyclophane-1,13-diene. acs.org In this process, this compound is reacted with 1,4-benzenedimethanethiol (B89542) to form a dithia3.3naphthalenoparacyclophane, which is a key intermediate. acs.org

Furthermore, bis(bromomethyl)arenes, including the naphthalene (B1677914) derivatives, are valuable precursors for creating aromatic dialdehydes and quinodimethanes. oup.com The synthesis of these compounds often involves the photobromination of the corresponding dimethylnaphthalenes with N-bromosuccinimide (NBS), which can quantitatively yield the desired bis(bromomethyl)arenes. oup.com

The reactivity of the bromomethyl groups also allows for their use in cross-coupling reactions and as building blocks in polymerization processes. cymitquimica.com This has led to the development of novel polymers with unique electronic and optical properties. For example, on-surface dehalogenative homocoupling of 2,3-bis(bromomethyl)naphthalene (B3052160) on a gold surface can produce poly(o-naphthylene vinylidene), a non-conjugated polymer that can be converted to its conjugated counterpart, poly(o-naphthylene vinylene), through mild annealing. mpg.deresearchgate.net

| Reaction Type | Reactant(s) | Product(s) | Significance |

| Cyclophane Synthesis | This compound, 1,4-benzenedimethanethiol | 2.2naphthalenoparacyclophane-1,13-diene | Creation of strained, complex molecular architectures. acs.org |

| Photobromination | 1,5-Dimethylnaphthalene (B47167), N-bromosuccinimide (NBS) | This compound | Efficient synthesis of the key building block. oup.com |

| Polymerization | 2,3-Bis(bromomethyl)naphthalene | Poly(o-naphthylene vinylidene) | Formation of novel polymers with potential electronic applications. mpg.deresearchgate.net |

| Nucleophilic Substitution | 1,8-Bis(methylamino)naphthalene, 1,8-Bis(bromomethyl)naphthalene | Diazacyclodecane derivative | Synthesis of proton sponges with unique basicity. researchgate.net |

Foundational Research Trajectories and Interdisciplinary Relevance of this compound

The foundational research on bis(bromomethyl)arenes has paved the way for their application in a multitude of scientific disciplines beyond traditional organic synthesis. The unique properties of the naphthalene scaffold have made these compounds relevant in materials science, supramolecular chemistry, and even medicinal chemistry.

In the realm of materials science , the rigid structure of the naphthalene core is exploited to create materials with defined shapes and properties. The on-surface synthesis of polymers from bis(bromomethyl)naphthalene precursors is a prime example of how this compound is used to construct nanostructures with potential applications in electronics and optoelectronics. mpg.deresearchgate.netnih.gov The ability to form ordered molecular assemblies on surfaces is a critical aspect of developing next-generation electronic devices.

Supramolecular chemistry , the study of non-covalent interactions between molecules, has also benefited from the availability of bis(bromomethyl)naphthalene scaffolds. These molecules can act as building blocks for the construction of complex supramolecular assemblies, such as molecular cages and frameworks. rsc.org The defined geometry of the naphthalene unit helps to direct the self-assembly process, leading to the formation of highly ordered structures.

The interdisciplinary relevance of naphthalene derivatives extends to medicinal chemistry . The naphthalene scaffold is found in several FDA-approved antimicrobial agents. mdpi.com While direct applications of this compound in this area are less common, the study of related compounds, such as 2,6-bis(bromomethyl)naphthalene (B51659), has shown that it can act as a DNA crosslinking agent, suggesting potential for the development of new therapeutic agents. nih.gov

| Field of Study | Application of Bis(bromomethyl)naphthalene Scaffold | Key Research Finding |

| Materials Science | On-surface polymerization | Formation of poly(o-naphthylene vinylene) chains on a gold surface. mpg.deresearchgate.netnih.gov |

| Supramolecular Chemistry | Building block for self-assembly | Utilized in the construction of ordered supramolecular materials. rsc.org |

| Medicinal Chemistry | DNA crosslinking | 2,6-Bis(bromomethyl)naphthalene exhibits DNA crosslinking activity. nih.gov |

Synthetic Methodologies for 1,5 Bis Bromomethyl Naphthalene and Its Functionalized Derivatives

Direct Functionalization through Bromomethylation

Direct bromomethylation routes offer an efficient way to introduce the bromomethyl groups onto the naphthalene (B1677914) scaffold, typically starting from 1,5-dimethylnaphthalene (B47167). These methods rely on the selective halogenation of the benzylic methyl groups.

Adaptations of Blanc-type Bromomethylation Protocols for Naphthalene Systems

The Blanc-type reaction, traditionally a chloromethylation process involving formaldehyde (B43269) and hydrogen chloride, can be adapted for bromomethylation. A notable application of a Blanc-like bromomethylation has been demonstrated in the synthesis of functionalized naphthalene derivatives. For instance, the synthesis of 1,5-bis(bromomethyl)-2,6-bis(octyloxy)naphthalene was successfully achieved using such a protocol. acs.org This suggests that the core reactivity of the Blanc reaction can be extended to naphthalene systems and modified to incorporate bromine, providing a direct route to bromomethylated naphthalenes, especially those bearing stabilizing or directing groups. The reaction proceeds by generating an electrophilic species that attacks the electron-rich naphthalene ring, followed by the introduction of the bromomethyl function.

Photochemical Bromination Strategies for Selective Side-Chain Halogenation

Photochemical bromination offers a highly selective and efficient method for the side-chain halogenation of methyl-substituted arenes, yielding benzylic bromides. The photobromination of various dimethylnaphthalenes using N-bromosuccinimide (NBS) and visible light irradiation in a solvent like benzene (B151609) has been shown to quantitatively produce the corresponding bis(bromomethyl)arenes. oup.com This method is advantageous as it minimizes side reactions and simplifies product purification. oup.com

The reaction is initiated by the photochemical cleavage of the N-Br bond in NBS, generating a bromine radical. oup.com This radical then abstracts a hydrogen atom from a methyl group on the naphthalene ring to form a benzylic radical, which subsequently reacts with another molecule of NBS to yield the desired bromomethyl group and a succinimidyl radical, continuing the chain reaction. Studies on 1-methylnaphthalene (B46632) confirm that irradiation promotes this benzylic bromination. oup.com Using 2.2 molar equivalents of NBS relative to the dimethylnaphthalene starting material ensures the complete conversion to the dibrominated product. oup.com

| Starting Material | Reagent | Conditions | Product | Yield |

| 1,5-Dimethylnaphthalene | N-Bromosuccinimide (NBS) | Visible light, Benzene | 1,5-Bis(bromomethyl)naphthalene | Quantitative oup.com |

| 1-Methylnaphthalene | N-Bromosuccinimide (NBS) | Reflux, CCl4, AIBN | 1-(Bromomethyl)naphthalene (B1266630) | 60% prepchem.com |

Table 1: Comparison of Bromination Strategies for Naphthalene Derivatives. AIBN (Azobisisobutyronitrile) is a radical initiator.

Multi-Step Synthesis from Precursor Molecules

Conversion of Hydroxymethylated Naphthalene Intermediates

This pathway involves the initial synthesis of 1,5-bis(hydroxymethyl)naphthalene, which is then converted to the target dibromide. The hydroxymethylated intermediate can be prepared by the reduction of a suitable precursor, such as diethyl 1,5-naphthalenedicarboxylate. A common and effective method for reducing esters to alcohols is the use of a strong reducing agent like lithium aluminum hydride (LiAlH4).

Once 1,5-bis(hydroxymethyl)naphthalene is obtained, the hydroxyl groups can be converted to bromides using standard halogenating agents. Reagents such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) are commonly employed for this type of transformation, effectively replacing the -OH groups with -Br atoms to yield this compound.

Engineered Pathways for Substituted this compound Derivatives

The synthesis of substituted derivatives of this compound often requires specifically engineered routes. These pathways allow for the introduction of various functional groups onto the naphthalene core before the final bromomethylation step.

One example is the synthesis of alkoxy-substituted derivatives. The synthesis of 1,5-bis(bromomethyl)-2,6-bis(octyloxy)naphthalene was accomplished via a Blanc-like bromomethylation of the corresponding dioctyloxynaphthalene precursor. acs.org This demonstrates that functional groups can be present on the naphthalene ring prior to bromomethylation, providing a versatile method for creating complex, functionalized molecules.

Other advanced strategies focus on constructing the substituted naphthalene ring itself. Annulation reactions, for instance, can build the naphthalene system from simpler benzene precursors, allowing for high regioselectivity. sci-hub.se Another novel approach involves the transmutation of isoquinolines into substituted naphthalenes using a Wittig reagent, which effectively swaps a nitrogen atom in the isoquinoline (B145761) ring for a carbon atom to form the naphthalene skeleton. nih.gov These methods provide access to a wide array of substituted naphthalenes that can then potentially be converted to their 1,5-bis(bromomethyl) analogues.

| Precursor | Key Transformation | Product |

| 1,5-Bis(bromomethyl)-2,6-bis(octyloxy)naphthalene | Blanc-like bromomethylation | Alkoxy-substituted naphthalenophane precursor acs.org |

| 1,2-Bis(bromomethyl)benzene and α-cyanoacetophenone | Annulation/Rearomatization | β-Substituted naphthalenes sci-hub.se |

| Substituted Isoquinolines | Nitrogen-to-Carbon Transmutation | Substituted Naphthalenes nih.gov |

Table 2: Examples of Engineered Pathways to Substituted Naphthalene Derivatives.

Explorations into the Chemical Reactivity and Reaction Mechanisms of 1,5 Bis Bromomethyl Naphthalene

Investigations of Nucleophilic Displacement Pathways

The presence of two primary benzylic bromide functionalities makes 1,5-bis(bromomethyl)naphthalene highly susceptible to nucleophilic substitution reactions. This reactivity is a cornerstone of its synthetic utility, enabling the introduction of a wide array of functional groups.

The general mechanism for nucleophilic displacement at the benzylic positions of this compound typically follows an SN2 pathway. In this concerted mechanism, a nucleophile attacks the electrophilic carbon atom of the bromomethyl group, simultaneously displacing the bromide leaving group. The rate of this reaction is influenced by several factors, including the strength and concentration of the nucleophile, the solvent, and the reaction temperature.

A variety of nucleophiles can be employed in these reactions, leading to a diverse range of substituted naphthalene (B1677914) derivatives. For instance, reaction with alkali metal cyanides introduces nitrile groups, which can be further hydrolyzed to carboxylic acids or reduced to amines. Similarly, treatment with alkoxides or phenoxides yields the corresponding ethers, while reaction with thiols or thiolates affords thioethers. The reaction with amines can produce primary, secondary, or tertiary amines, depending on the stoichiometry and the nature of the amine used.

In a specific application, this compound has been reacted with sodium azide (B81097) to form the corresponding diazide in situ. This diazide can then undergo a copper-catalyzed alkyne-azide cycloaddition (CuAAC), a "click reaction," with terminal alkynes to form bis(1,2,3-triazole) derivatives. nih.gov This one-pot process, combining nucleophilic substitution and click chemistry, provides an efficient route to complex, geometrically defined molecules. nih.gov

Metal-Catalyzed Cross-Coupling Engagements

Metal-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is a versatile substrate for such transformations. wiley.com These reactions typically involve a palladium catalyst and have been extensively used to create complex organic molecules from simple precursors. wiley.comnih.gov

Strategies for Carbon-Carbon Bond Formation: Stille-type Coupling

The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organotin compound (organostannane) and an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org This reaction is highly valued for its tolerance of a wide range of functional groups and its ability to form carbon-carbon bonds under relatively mild conditions. organic-chemistry.orglibretexts.org

The catalytic cycle of the Stille reaction generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (in this case, this compound) to form a palladium(II) intermediate. libretexts.org

Transmetalation: The organostannane transfers its organic group to the palladium(II) complex, displacing the halide. libretexts.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired carbon-carbon bond. libretexts.org

While direct examples of Stille-type coupling with this compound are not extensively detailed in the provided search results, the general principles of the Stille reaction are well-established. wikipedia.orgorganic-chemistry.orglibretexts.orgharvard.edumsu.edu The reaction's versatility suggests that this compound could be coupled with various organostannanes to introduce alkyl, alkenyl, aryl, or alkynyl groups at the benzylic positions. The reaction conditions, including the choice of palladium catalyst, ligands, and additives like copper(I) salts or fluoride (B91410) ions, can be optimized to enhance reaction rates and yields. organic-chemistry.orgharvard.edu

Expanding the Scope to Other Cross-Coupling Reactions

Beyond the Stille reaction, this compound is a suitable substrate for other palladium-catalyzed cross-coupling reactions, further expanding its synthetic utility.

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.org This reaction is a powerful method for forming substituted alkenes. organic-chemistry.orgwikipedia.org this compound could potentially undergo a Heck-type reaction with various alkenes to introduce vinyl groups, leading to the formation of di-substituted naphthalene derivatives with extended conjugation. The reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination. wikipedia.org

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is highly efficient for the formation of carbon-carbon bonds between sp2 and sp hybridized carbon atoms. While typically applied to aryl halides, the reactivity of benzylic halides like this compound could be harnessed in Sonogashira-type couplings to introduce alkynyl moieties. This would provide access to a range of di-alkynylated naphthalene derivatives, which are valuable precursors for more complex structures.

Suzuki Coupling: Although not explicitly detailed for this compound in the provided results, the Suzuki coupling is a prominent palladium-catalyzed reaction that couples an organoboron compound with an organic halide. It is a widely used method for forming carbon-carbon bonds and is known for its mild reaction conditions and the low toxicity of the boron reagents.

The table below summarizes the key features of these cross-coupling reactions.

| Reaction Name | Coupling Partners | Catalyst System | Key Features |

| Stille Coupling | Organostannane + Organic Halide | Palladium | Tolerant of many functional groups. organic-chemistry.orglibretexts.org |

| Heck Reaction | Alkene + Unsaturated Halide | Palladium, Base | Forms substituted alkenes. organic-chemistry.orgwikipedia.org |

| Sonogashira Coupling | Terminal Alkyne + Aryl/Vinyl Halide | Palladium, Copper(I) | Forms C(sp2)-C(sp) bonds. wikipedia.orgorganic-chemistry.orglibretexts.org |

| Suzuki Coupling | Organoboron Compound + Organic Halide | Palladium, Base | Mild conditions, low toxicity of reagents. |

Intramolecular Cyclization and Macrocycle Formation

The bifunctional nature of this compound makes it an ideal starting material for the synthesis of macrocyclic compounds through intramolecular cyclization reactions. These reactions lead to the formation of large rings containing the naphthalene moiety, often resulting in unique and strained molecular architectures.

Construction of Strained Cyclophane Architectures

Cyclophanes are molecules that contain at least one aromatic ring bridged by a chain of atoms. mun.ca The synthesis of these compounds is often challenging due to the strain introduced by forcing the aromatic ring into a non-planar conformation. nih.gov this compound is a valuable precursor for the synthesis of [n.n]cyclophanes, where 'n' represents the number of atoms in the bridging chains.

A common strategy for synthesizing cyclophanes from this compound involves a high-dilution reaction with a suitable dithiol, such as 1,4-benzenedimethanethiol (B89542). nih.govacs.org This reaction, typically carried out in the presence of a base like cesium carbonate, leads to the formation of a dithiacyclophane. mun.canih.gov The resulting macrocycle can then undergo further transformations, such as oxidation of the sulfur atoms followed by elimination, to yield the final cyclophane.

For example, the synthesis of a 2.2naphthalenoparacyclophane-1,13-diene was achieved in four steps starting from this compound and 1,4-benzenedimethanethiol. nih.govacs.org The resulting cyclophane exhibited significant ring strain, calculated to be 24.3 kcal/mol. nih.govacs.org The 1,5-substitution pattern of the naphthalene core was found to contribute to a reduction in ring strain by destabilizing the ring-opened products due to torsional strain. nih.govacs.org

The table below outlines a typical reaction sequence for the synthesis of a cyclophane from this compound.

| Step | Reactants | Reagents | Product |

| 1 | This compound, 1,4-Benzenedimethanethiol | Cesium Carbonate | Dithia3.3naphthalenoparacyclophane nih.gov |

| 2 | Dithia3.3naphthalenoparacyclophane | m-Chloroperoxybenzoic acid | Dithia3.3naphthalenoparacyclophane-S,S'-dioxide |

| 3 | Dithia3.3naphthalenoparacyclophane-S,S'-dioxide | Heat | 2.2Naphthalenoparacyclophane |

| 4 | 2.2Naphthalenoparacyclophane | N-Bromosuccinimide, Light | Bromo-2.2naphthalenoparacyclophane |

Analysis of Reaction Selectivity and Stereochemical Outcomes

The formation of cyclophanes from this compound can lead to the generation of stereoisomers. The selectivity of these reactions and the resulting stereochemical outcomes are of significant interest.

In the synthesis of dithia3.3naphthalenoparacyclophane, the resulting macrocycle can exist as a racemic mixture of enantiomers. nih.gov The structure of this compound was confirmed by single-crystal X-ray diffraction of a racemic crystal. nih.gov The stereochemistry of subsequent reactions, such as the oxidation of the sulfur atoms, can also be controlled to some extent. For example, the oxidation of the dithia[3.3]cyclophane can lead to the formation of both syn and anti diastereomers of the corresponding bis(sulfoxide).

The stereochemical outcome of cyclization reactions can be influenced by several factors, including the reaction conditions, the nature of the template (if any), and the inherent strain of the target molecule. In some cases, the reaction may proceed with a high degree of stereoselectivity, leading to the preferential formation of one stereoisomer over others. The analysis of these outcomes provides valuable insights into the reaction mechanism and the factors that govern the three-dimensional structure of these complex molecules. In some nickel-catalyzed cross-coupling reactions, a net retention of stereochemistry at a primary carbon center has been observed, which is the result of a double inversion mechanism. acs.org

Strategic Applications As Versatile Building Blocks in Complex Molecular Synthesis

Cornerstone in the Synthesis of Naphthalene-Derived Cyclophanes

The rigid and sterically defined nature of the 1,5-disubstituted naphthalene (B1677914) unit makes 1,5-bis(bromomethyl)naphthalene an ideal precursor for the construction of cyclophanes, a class of molecules characterized by two aromatic rings held in close proximity by bridging chains. These structures are of significant interest due to their unique electronic and steric properties.

Design and Synthesis of [2.2]Naphthalenoparacyclophane Frameworks

A notable application of this compound is in the synthesis of 2.2naphthalenoparacyclophane frameworks. These molecules, containing both a naphthalene and a benzene (B151609) ring, are challenging to synthesize due to the inherent ring strain. A successful strategy involves a multi-step synthesis commencing with a substituted derivative of this compound.

For instance, the synthesis of dioctyloxy-2.2naphthalenoparacyclophane-1,13-diene has been achieved in four steps, starting from 1,5-bis(bromomethyl)-2,6-bis(octyloxy)naphthalene. This starting material is prepared through a Blanc-like bromomethylation of 2,6-bis(octyloxy)naphthalene. The subsequent reaction with 1,4-benzenedimethanethiol (B89542) under dilute conditions yields the key intermediate, dithia3.3naphthalenoparacyclophane. This intermediate then undergoes further transformations to afford the final cyclophanediene.

The structure of the dithia3.3naphthalenoparacyclophane intermediate has been confirmed by single-crystal X-ray diffraction, providing crucial insight into the conformation of the cyclophane precursor.

| Synthetic Step | Reactants | Product | Significance |

| 1 | 2,6-bis(octyloxy)naphthalene | 1,5-bis(bromomethyl)-2,6-bis(octyloxy)naphthalene | Introduction of reactive bromomethyl groups |

| 2 | 1,5-bis(bromomethyl)-2,6-bis(octyloxy)naphthalene, 1,4-benzenedimethanethiol | dithia3.3naphthalenoparacyclophane | Formation of the bridged cyclophane precursor |

| 3 & 4 | dithia3.3naphthalenoparacyclophane | dioctyloxy-2.2naphthalenoparacyclophane-1,13-diene | Final steps to the target cyclophanediene |

Modulating Ring Strain and Conformational Properties in Cyclophanediene Systems

The incorporation of the 1,5-naphthalene unit into cyclophanediene systems significantly influences their ring strain and conformational properties. The mismatch in size between the naphthalene and benzene decks in 2.2naphthalenoparacyclophane-1,13-diene introduces considerable strain, calculated to be 24.3 kcal/mol. This strain results in a twisted conformation for both the olefinic bridges and the naphthalene deck, while the benzene deck adopts a boat-like conformation.

Assembly of Advanced Functional Organic Scaffolds

The reactivity of the bromomethyl groups in this compound makes it a valuable precursor for the synthesis of oligomeric and polymeric materials with interesting electronic and photophysical properties.

Precursors for Oligomeric and Polymeric Conjugated Systems

| Monomer Synthesis | Reactants | Product |

| Preparation of 1,5-bis(bromomethyl)-2,6-bis(octyloxy)naphthalene | 2,6-bis(octyloxy)naphthalene, paraformaldehyde, 33% HBr in acetic acid | 1,5-bis(bromomethyl)-2,6-bis(octyloxy)naphthalene |

The resulting polymer exhibits specific optical properties, with UV-visible, fluorescence, and photoluminescence peak maxima at 427, 500, and 526 nm, respectively.

Engineering Poly(p-phenylenevinylene) (PPV) Analogues with Naphthalene Integration

Poly(p-phenylenevinylene) (PPV) is a well-known conducting polymer with applications in light-emitting diodes and photovoltaic devices. wikipedia.orgresearchgate.net The incorporation of naphthalene units into the PPV backbone, using precursors like this compound, allows for the engineering of new materials with modified properties.

An interesting approach to synthesizing a PPV analogue involves the on-surface dehalogenative homocoupling of bis(bromomethyl)naphthalene on a gold surface (Au(111)). This method leads to the formation of a poly(o-naphthylene vinylidene) as a non-conjugated polymer, which can then be converted to the conjugated poly(o-naphthylene vinylene) through dehydrogenation upon mild annealing. mpg.de This on-surface synthesis provides a route to well-defined polymeric structures that can be difficult to achieve through traditional solution-phase chemistry. mpg.de

Role in Polymer Chemistry and Advanced Materials Science

Monomeric Units for Tailored Polymer Architectures

The rigid and well-defined structure of the 1,5-naphthalene unit makes 1,5-bis(bromomethyl)naphthalene an attractive precursor for monomers in the synthesis of polymers with controlled architectures. The spatial orientation of the bromomethyl groups influences the direction of polymer chain growth and the ultimate topology of the macromolecule.

Applications in Ring-Opening Metathesis Polymerization (ROMP)

While this compound is not a direct monomer for Ring-Opening Metathesis Polymerization (ROMP), it serves as a critical starting material for the synthesis of strained cyclic olefins that can potentially undergo ROMP. A notable example is the synthesis of a 2.2naphthalenoparacyclophane-1,13-diene. This strained diene was synthesized in four steps, beginning with this compound and 1,4-benzenedimethanethiol (B89542). acs.org

Despite having a significant strain energy of 24.3 kcal/mol, which would typically make it a good candidate for ROMP, this naphthalenoparacyclophanediene proved to be unreactive when tested with a variety of olefin metathesis catalysts. acs.org The diminished reactivity was attributed to the steric hindrance around the twisted olefin bonds within the cyclophane structure. acs.org This research highlights both the potential and the challenges of using this compound to create monomers for ROMP, demonstrating that while complex and strained structures can be accessed, their polymerization behavior may be sterically limited.

Synthesis of Step-Ladder and Ladder-type Copolymers

The scientific literature describes the synthesis of various step-ladder and fully conjugated ladder-type copolymers based on naphthalene (B1677914) units to create rigid and planar polymer backbones with enhanced electronic properties. uc.ptnih.govnih.gov For instance, ladder-type polymers have been successfully synthesized using naphthalene diimide (NDI) units coupled with donors like carbazole (B46965) and thieno[3,4-b]thiophene. nih.govnih.gov Another approach involves the on-surface synthesis of poly(o-naphthylene vinylene) from 2,3-bis(bromomethyl)naphthalene (B3052160). mpg.de

However, the reviewed literature does not provide specific examples of this compound being directly utilized as a monomer for the synthesis of step-ladder or ladder-type copolymers. The 1,5-substitution pattern imposes a "kinked" geometry on the polymer backbone, which may not be conducive to the formation of the planar, ribbon-like structures characteristic of ladder polymers, in contrast to the linear geometry offered by 2,6- or the adjacent geometry of 2,3-substituted naphthalenes.

Fabrication of Performance-Driven Polymeric Materials

The incorporation of the naphthalene moiety into polymer backbones is a well-established strategy for developing materials with enhanced thermal stability, and unique optical and electronic properties. This compound serves as a key precursor for embedding this aromatic unit into polymers designed for specific high-performance applications.

Optoelectronic Properties in Naphthalene-Containing Polymers

The naphthalene core is an electron-donating arene, and its inclusion in rigid polymeric structures is a promising strategy for creating materials with applications in optoelectronics. acs.org Polymers containing naphthalene units are known to exhibit interesting photophysical properties, and their electronic characteristics can be tuned by modifying the polymer structure. mdpi.comrsc.org For example, the optoelectronic properties of copolymers can be significantly modulated by the specific structure of the naphthalene-based acceptor units, leading to narrowed bandgaps and improved carrier mobility. rsc.org

Although direct studies on the optoelectronic properties of polymers derived solely from this compound are specific, the synthesis of precursors like the 2.2naphthalenoparacyclophane-1,13-diene highlights a pathway toward such materials. The incorporation of the 1,5-naphthalene unit is suggested as a way to access materials for optoelectronics, leveraging the electron-donor nature of the naphthalene ring within a constrained architecture. acs.org

Below is a table summarizing the optical properties of representative naphthalene-based copolymers, illustrating the typical absorption and emission characteristics of this class of materials.

| Copolymer | Absorption Max (nm) | Emission Max (nm) | Solvent |

| SL1 | 399, 422 | 430, 455 | Toluene |

| SL2 | 420, 445 | 453, 481 | Toluene |

| SL3 | 433, 459 | 467, 497 | Toluene |

| SL4 | 439 | 506, 539 | Toluene |

This data is based on thiophene-phenylene/naphthalene-based step-ladder copolymers and is provided for illustrative purposes of naphthalene-containing systems. uc.pt

Development of Chiral Ligands and Planar Chiral Materials

The rigid framework derived from this compound is a target for the synthesis of chiral molecules. Planar chirality, which arises from the arrangement of groups out of a plane, is a feature of certain complex molecules like cyclophanes. acs.org The synthesis of the 2.2naphthalenoparacyclophane structure from this compound is a step toward creating such planar chiral materials, which have potential applications as novel chiral ligands for asymmetric catalysis. acs.org

Investigation of Supramolecular Interactions and Assemblies Involving 1,5 Bis Bromomethyl Naphthalene

Design Principles for Naphthalene-Based Supramolecular Frameworks

The design of supramolecular frameworks based on the 1,5-disubstituted naphthalene (B1677914) unit is guided by several key principles that leverage the geometric and electronic properties of the naphthalene core. The 1,5-substitution pattern dictates a linear and rigid disposition of the appended functional groups, making it an ideal component for creating well-defined molecular clefts, cavities, and extended polymeric structures.

A significant application of 1,5-bis(bromomethyl)naphthalene and its derivatives is in the synthesis of cyclophanes, which are molecules containing one or more aromatic rings bridged by aliphatic chains. In a notable example, a 2.2naphthalenoparacyclophane-1,13-diene was synthesized in four steps starting from 1,5-bis(bromomethyl)-2,6-bis(octyloxy)naphthalene. rsc.org The 1,5-substitution pattern of the naphthalene unit plays a crucial role in the stability of the resulting cyclophane. It has been shown to reduce ring strain by destabilizing the ring-opened state due to torsional strain that would be present in such an opened product. acs.org This stabilizing effect is an important consideration in the design of strained macrocyclic systems.

The electronic nature of the naphthalene core also influences the design of supramolecular hosts. The electron-rich π-system of the naphthalene can engage in favorable π-π stacking and cation-π interactions, which are fundamental non-covalent forces in molecular recognition. By incorporating 1,5-disubstituted naphthalene units into larger macrocyclic structures, it is possible to create pre-organized cavities that are capable of binding complementary guest molecules.

Exploration of Host-Guest Complexation and Recognition

The rigid and well-defined geometry of macrocycles derived from this compound makes them intriguing candidates for host-guest chemistry studies. These macrocycles can act as synthetic receptors, capable of selectively binding and recognizing guest molecules or ions.

For instance, a water-soluble naphthalene-based macrocycle, synthesized to bear anionic carboxylato groups on its rims, has demonstrated strong binding affinity for cationic guests in aqueous media. nih.gov This macrocycle was shown to bind guests in a molecular clip fashion with high association constants, on the order of 10⁶–10⁷ M⁻¹. nih.gov While the precise starting material was not detailed in the abstract, the use of a 1,5-disubstituted naphthalene precursor like this compound is a plausible synthetic strategy for achieving such a structure. The preorganization of the naphthalene walls provides a hydrophobic cavity, while the charged groups on the rim enhance water solubility and provide specific binding sites for cationic guests.

The complexation of metal cations is another area of interest. Hybrid macrocycles combining the features of calixarenes and naphthalene-based structures have been synthesized. These calix acs.orgnaphth acs.orgarenes, which contain methylene-bridged 1,4-naphthalene units, have shown the ability to complex alkali metal cations. acs.org In the presence of cesium ions, a chiral complex is formed where the cation is nested on one face of the macrocycle, engaging in cation-π interactions with the naphthalene and anisole (B1667542) rings. acs.org Although this example uses a 1,4-substituted naphthalene, it highlights the potential of naphthalene-containing macrocycles in ion recognition, a principle that can be extended to systems derived from this compound.

Table 1: Host-Guest Systems Involving Naphthalene-Based Macrocycles This table is generated based on available data and principles of supramolecular chemistry.

| Host Macrocycle Type | Potential Guest(s) | Key Interactions | Potential Application |

|---|---|---|---|

| Water-soluble carboxylated naphthalene macrocycle | Cationic organic molecules | Electrostatic interactions, hydrophobic effect, π-π stacking | Molecular sensing, drug delivery |

| Naphthalenophane | Electron-deficient aromatic molecules | π-π stacking, van der Waals forces | Materials science, molecular electronics |

| Calix acs.orgnaphth acs.orgarene | Alkali metal cations (e.g., Cs⁺) | Cation-π interactions, ion-dipole interactions | Ion sensing, separation science |

Self-Assembly Phenomena and Directed Molecular Architectures

The ability of molecules to spontaneously organize into larger, well-ordered structures is a hallmark of supramolecular chemistry. The rigid and directional nature of the 1,5-naphthalene scaffold makes it a useful component in designing molecules that undergo predictable self-assembly.

While specific studies on the self-assembly of discrete molecules derived from this compound are not extensively documented in the reviewed literature, the principles of molecular self-assembly can be applied. For example, the introduction of hydrogen bonding motifs or other complementary recognition sites onto a 1,5-naphthalene-based structure could direct the formation of one-dimensional tapes, two-dimensional sheets, or other complex architectures in the solid state or in solution.

On-surface synthesis, a powerful technique for creating ordered molecular structures on conductive surfaces, has been explored with bis(bromomethyl)naphthalene isomers. For example, the dehalogenative homocoupling of 2,3-bis(bromomethyl)naphthalene (B3052160) on a gold surface leads to the formation of a poly(o-naphthylene vinylidene) polymer. mpg.de Although this involves a different isomer, it demonstrates the potential of using bis(bromomethyl)naphthalene derivatives to construct ordered polymeric materials through surface-mediated reactions. A similar approach with this compound could potentially lead to linear, well-defined polymeric chains on a surface.

Furthermore, the supramolecular architecture of salts derived from 1,5-naphthalene derivatives has been investigated. For instance, the crystal structure of tris(naphthalene-1,5-diaminium) bis(5-aminonaphthalen-1-aminium) octakis[hydrogen (5-carboxypyridin-3-yl)phosphonate] reveals a layered structure held together by a network of hydrogen bonds. nih.gov This illustrates how the 1,5-naphthalene unit can serve as a scaffold to direct the three-dimensional arrangement of molecules through non-covalent interactions.

Advanced Analytical and Spectroscopic Characterization of 1,5 Bis Bromomethyl Naphthalene Systems

Single-Crystal X-ray Diffraction for Definitive Structural Elucidation

Single-crystal X-ray diffraction (SCXRD) stands as the ultimate method for the unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique provides precise data on bond lengths, bond angles, and torsion angles, defining the exact conformation of the molecule and its packing within the crystal lattice.

While a specific crystal structure for 1,5-Bis(bromomethyl)naphthalene is not widely reported in publicly available literature, analysis of its isomers, such as 1,8-Bis(bromomethyl)naphthalene, offers valuable insights. biosynth.comresearchgate.net For this compound, an SCXRD analysis would be expected to reveal key structural parameters. Unlike the 1,8-isomer, where significant steric strain forces the bromomethyl groups out of the naphthalene (B1677914) plane, the 1,5-isomer allows for greater conformational freedom. The bromomethyl groups are positioned on opposite rings, minimizing steric hindrance between them.

The analysis would precisely measure the C-Br and C-C bond lengths and the C-C-Br bond angles of the bromomethyl substituents. Furthermore, it would elucidate the orientation of these groups relative to the plane of the naphthalene ring system and describe the intermolecular interactions, such as halogen bonding or π-stacking, that dictate the crystal packing arrangement.

Table 1: Predicted Crystallographic Parameters for this compound Note: This table is predictive, based on typical values for related organobromine and naphthalene compounds, as direct experimental data is not available in the cited sources.

| Parameter | Predicted Value | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the basic shape of the unit cell. |

| Space Group | P2₁/c or Pbca | Details the symmetry elements within the unit cell. |

| C(sp³)-Br Bond Length | ~1.95 Å | Standard length for a bromoalkane. |

| C(ar)-C(sp³) Bond Length | ~1.50 Å | Typical length for a bond between an aromatic ring and an alkyl carbon. |

| Naphthalene Ring | Largely planar | Confirms the aromatic core's geometry. |

| Intermolecular Interactions | Halogen bonding (Br···Br or Br···H), π-stacking | Governs the solid-state packing and physical properties. |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the molecular connectivity of this compound in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

Due to the molecule's C₂ symmetry, the ¹H NMR spectrum is expected to be relatively simple. The two bromomethyl (-CH₂Br) groups are chemically equivalent and should produce a single, sharp resonance (a singlet) as there are no adjacent protons to cause splitting. This peak would typically appear in the range of 4.8-5.2 ppm, a characteristic region for benzylic protons deshielded by an adjacent bromine atom.

The aromatic region would show a pattern characteristic of a 1,5-disubstituted naphthalene. The six aromatic protons are divided into two identical sets of three. Each set would consist of three distinct protons, which would couple with each other to create a complex but predictable series of doublets and triplets. Specifically, H-2 and H-6 would be equivalent, as would H-3 and H-7, and H-4 and H-8. This results in an AA'B' system, though it often appears as a set of three distinct multiplets.

The ¹³C NMR spectrum would similarly reflect the molecular symmetry, showing six signals for the ten aromatic carbons (four with double intensity and two for the bridgehead carbons C-9 and C-10) and one signal for the two equivalent methylene (B1212753) (-CH₂Br) carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: Specific experimental data is not readily available in the cited literature. These values are estimated based on data for 1-(bromomethyl)naphthalene (B1266630) and other substituted naphthalenes. nih.govchemicalbook.comnih.gov

| ¹H NMR | Assignment | Predicted δ (ppm) | Multiplicity |

| Aromatic | H-4, H-8 | ~8.0-8.2 | d |

| Aromatic | H-2, H-6 | ~7.8-8.0 | d |

| Aromatic | H-3, H-7 | ~7.5-7.7 | t |

| Methylene | -CH₂Br | ~5.0 | s |

| ¹³C NMR | Assignment | Predicted δ (ppm) | |

| Aromatic | C-1, C-5 | ~133 | |

| Aromatic | C-4, C-8 | ~130 | |

| Aromatic | C-9, C-10 (bridgehead) | ~129 | |

| Aromatic | C-2, C-6 | ~127 | |

| Aromatic | C-3, C-7 | ~125 | |

| Methylene | -CH₂Br | ~33 |

Mass Spectrometry Techniques for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and gaining structural information through analysis of its fragmentation patterns. For this compound (C₁₂H₁₀Br₂), high-resolution mass spectrometry (HRMS) can confirm its elemental composition with high precision. rsc.org

The molecular weight of this compound is 314.02 g/mol . lgcstandards.comsigmaaldrich.com A key feature in its mass spectrum would be the distinctive isotopic pattern of the molecular ion peak [M]⁺• due to the presence of two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Consequently, the molecular ion will appear as a characteristic triplet of peaks at m/z values corresponding to [M]⁺• (containing two ⁷⁹Br), [M+2]⁺• (containing one ⁷⁹Br and one ⁸¹Br), and [M+4]⁺• (containing two ⁸¹Br), with a relative intensity ratio of approximately 1:2:1.

Electron ionization (EI) would induce predictable fragmentation pathways. Common fragmentation steps for benzylic bromides include:

Loss of a bromine radical: A prominent peak would be observed for the [M-Br]⁺ ion (at m/z ≈ 233/235), corresponding to the formation of a stable naphthylmethyl cation. This fragment would still show the isotopic signature of one bromine atom (a 1:1 doublet).

Loss of HBr: A peak corresponding to [M-HBr]⁺• may also be present.

Loss of the second bromine radical: Subsequent loss of the second Br• from the [M-Br]⁺ fragment would yield the [C₁₂H₁₀]⁺• ion at m/z ≈ 154. nih.gov

Formation of the naphthylmethyl cation: A peak at m/z 141, corresponding to the [C₁₁H₇]⁺ fragment (naphthylmethyl cation), is a common feature in the mass spectra of bromomethylnaphthalenes.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Conformational Insights

The FTIR and Raman spectra would be dominated by vibrations of the naphthalene ring and the bromomethyl substituents.

Key Expected Vibrational Bands:

Aromatic C-H Stretch: Strong bands are expected in the region of 3100-3000 cm⁻¹, characteristic of C-H stretching in aromatic systems.

Aliphatic C-H Stretch: Bands corresponding to the methylene (-CH₂) groups would appear just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range.

C=C Aromatic Ring Stretching: A series of sharp absorptions between 1620-1450 cm⁻¹ are characteristic of the naphthalene ring's carbon-carbon stretching vibrations.

CH₂ Scissoring: A medium intensity band around 1450-1420 cm⁻¹ is expected due to the scissoring (bending) vibration of the methylene groups.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations for the substituted naphthalene ring would produce strong bands in the 900-700 cm⁻¹ region, which are highly diagnostic of the substitution pattern.

C-Br Stretch: The carbon-bromine stretching vibration is a key functional group identifier. It is expected to produce a strong absorption in the far-infrared region, typically between 650-550 cm⁻¹. This would be at a lower frequency than the C-Cl stretch observed for 1,5-bis(chloromethyl)naphthalene (B50585), due to the higher mass of the bromine atom. nist.gov

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the naphthalene ring and the C-Br stretch, which are often strong in the Raman spectrum.

Computational and Theoretical Studies on 1,5 Bis Bromomethyl Naphthalene and Its Reactivity

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reaction Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reaction pathways of substituted naphthalenes. While specific DFT studies focusing exclusively on 1,5-bis(bromomethyl)naphthalene are not extensively documented in the literature, valuable insights can be drawn from computational analyses of the parent naphthalene (B1677914) system and its derivatives.

The electronic structure of this compound is fundamentally derived from the π-system of the naphthalene core, which is perturbed by the two bromomethyl substituents. These substituents, particularly the electronegative bromine atoms, influence the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

DFT calculations on the parent naphthalene molecule show a HOMO-LUMO gap of approximately 4.75 eV. samipubco.comresearchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one; the energy gap between them is a crucial indicator of chemical reactivity and kinetic stability. conicet.gov.arnih.gov For substituted naphthalenes, the nature of the substituent dictates the change in these energy levels. Electron-withdrawing groups, such as the bromomethyl group, are expected to lower the energy of both the HOMO and LUMO.

To illustrate the electronic properties of a related 1,5-disubstituted naphthalene system, a DFT study on a series of N,N'-(naphthalene-1,5-diyl) derivatives provides relevant data. rsc.org These calculations help approximate the electronic environment of the 1,5-naphthalene core.

| Compound Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| ND1 | -6.070 | -2.232 | 3.838 |

| ND2 | -6.042 | -2.175 | 3.867 |

| ND3 | -6.060 | -2.208 | 3.852 |

| ND4 | -5.994 | -2.094 | 3.900 |

Table: Frontier Molecular Orbital (FMO) energies for various N,N'-(naphthalene-1,5-diyl) derivatives (ND1-ND4), calculated using DFT at the MPW1PW91/6-311G(d,p) level, illustrating the electronic properties of the 1,5-naphthalene scaffold. rsc.org

Furthermore, DFT calculations are crucial for studying reaction energetics, such as the dehalogenation reactions common for bromomethyl compounds. Studies on the on-surface dehalogenative homocoupling of 2,3-bis(bromomethyl)naphthalene (B3052160) on a gold surface (Au(111)) have used DFT to map the reaction mechanism. acs.orgresearchgate.net These studies show that the cleavage of the carbon-bromine bond is a key step, often proceeding via a homolytic mechanism to form radical intermediates. acs.orgresearchgate.net The ortho-position of the substituents in the 2,3-isomer was found to play a role in reducing the activation barrier for debromination compared to other substitution patterns. acs.org Similar computational approaches would be essential to model the reaction energetics of this compound, for instance, in its use as a precursor for naphthalenophanes or other polyaromatic compounds. researchgate.net

Conformational Analysis and Strain Energy Predictions

The three-dimensional structure and conformational flexibility of this compound are key determinants of its reactivity and its ability to assemble into larger structures. Conformational analysis through computational methods, validated by experimental data like X-ray crystallography, helps to identify the most stable arrangements of the molecule's substituents.

A comprehensive crystallographic analysis of all ten isomers of di(bromomethyl)naphthalene revealed specific conformational details for the 1,5-isomer. researchgate.net In the solid state, the this compound molecule displays crystallographic inversion symmetry. researchgate.net This means the molecule is symmetrical with respect to a central point. The two bromomethyl groups are oriented on opposite sides of the naphthalene ring plane, a conformation described as trans. researchgate.net This arrangement minimizes the steric hindrance that would occur if the bulky bromomethyl groups were on the same side.

| Parameter | Value | Description |

|---|---|---|

| Symmetry | Crystallographic Inversion | The molecule is symmetric about a central point. |

| Substituent Orientation | trans | The two bromomethyl groups point to opposite sides of the naphthalene plane. |

| C–C–C–Br Torsion Angle | ±80.3(3)° | Describes the rotation around the C(aromatic)-C(methyl) bond. |

| Naphthalene Planarity (RMS deviation) | 0.002 Å | The naphthalene ring system is nearly perfectly flat. |

Table: Key conformational and geometric parameters for this compound in the solid state, based on crystallographic data. researchgate.net

Computational modeling, such as DFT calculations, can simulate the potential energy surface of the molecule, mapping out the energy changes associated with the rotation of the bromomethyl groups. Such simulations would confirm that the observed trans conformation is indeed an energy minimum and could predict the energy barriers required for rotation into other, less stable conformations.

Molecular Modeling of Intermolecular Interactions in Supramolecular Systems

The way molecules of this compound interact with each other governs its crystal packing and its behavior in supramolecular assemblies. Molecular modeling, in conjunction with crystallographic data, identifies and characterizes the non-covalent forces at play.

In the crystal structure of this compound, the molecules are linked into a layered structure through a network of specific intermolecular interactions. researchgate.net A detailed analysis revealed the presence of several types of weak interactions that dictate the solid-state packing. researchgate.net

These interactions include:

Weak C–H···Br Hydrogen Bonds: These are interactions where a hydrogen atom bonded to a carbon atom forms a weak hydrogen bond with a bromine atom on an adjacent molecule.

Bromine···Bromine (Br···Br) Interactions: These are contacts between bromine atoms of neighboring molecules, with distances shorter than the sum of their van der Waals radii, indicating an attractive interaction.

Bromine···π (Br···π) Interactions: This is a more unusual contact where a bromine atom interacts with the electron-rich π-system of the naphthalene ring of a neighboring molecule. In the case of the 1,5-isomer, this interaction is noted as being highly asymmetric. researchgate.net

These varied interactions work in concert to create a stable, ordered three-dimensional lattice. Molecular modeling can quantify the energetic contributions of each of these interactions, providing a deeper understanding of the forces that control the supramolecular architecture.

| Interaction Type | Presence in 1,5-isomer Crystal | Description |

|---|---|---|

| C–H···Br | Yes | Weak hydrogen bonds linking molecules. |

| Br···Br | Yes | Type I long-range contacts observed. |

| Br···π | Yes | An asymmetric contact between a bromine atom and the naphthalene ring system. |

| π···π Stacking | Not specified as primary | While common in naphthalenes, other interactions dominate the packing of the 1,5-isomer. |

| C-H···π | Not specified as primary | Interactions between a C-H bond and a neighboring π-system. |

Table: Summary of intermolecular interactions observed in the crystal packing of this compound. researchgate.net

Aromaticity and Electronic Delocalization Studies (e.g., NICS)

Aromaticity is a fundamental concept describing the enhanced stability and unique magnetic properties of cyclic, conjugated π-electron systems. The Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to quantify the aromaticity of a molecule. github.io It involves calculating the magnetic shielding at a specific point in space, typically the center of a ring (NICS(0)) or slightly above it (NICS(1)). github.io A negative NICS value indicates the presence of a diatropic ring current, a hallmark of aromaticity, while a positive value suggests an antiaromatic character. github.io

Specific NICS calculations for this compound have not been reported. However, the aromaticity of the parent naphthalene molecule is well-established. DFT calculations for naphthalene yield NICS(1) values of approximately -11.5 ppm for each of its six-membered rings, confirming their strong aromatic character.

| Molecule | Ring | NICS(1) Value (ppm) | Aromatic Character |

|---|---|---|---|

| Naphthalene | Six-membered ring | ~ -11.5 | Aromatic |

| Azulene | Seven-membered ring | -16.1 | Aromatic |

| Azulene | Five-membered ring | -2.7 | Weakly Aromatic |

Table: Calculated NICS(1) values for the parent aromatic systems naphthalene and azulene, demonstrating the method's ability to quantify aromaticity. researchgate.net

The introduction of bromomethyl substituents at the 1- and 5-positions is expected to modulate the aromaticity of the naphthalene core. The bromomethyl group is generally considered to be weakly electron-withdrawing. This withdrawal of electron density from the π-system could slightly reduce the magnitude of the diatropic ring current, potentially leading to less negative NICS values compared to unsubstituted naphthalene. However, since the substitution is on the benzylic carbon and not directly on the ring, the effect on the π-system's delocalization and aromaticity is likely to be modest. A dedicated computational study would be required to precisely quantify this effect for this compound.

Prospective Research Avenues and Future Directions

Unveiling Novel Reaction Pathways and Expanding Synthetic Utility

The two reactive bromomethyl groups on the naphthalene (B1677914) core of 1,5-bis(bromomethyl)naphthalene offer a gateway to a diverse range of chemical transformations, paving the way for the construction of novel and complex molecular structures. Future research will undoubtedly focus on expanding its synthetic utility beyond current applications.

One promising avenue is the synthesis of novel macrocycles and cyclophanes. For instance, this compound has been successfully used to synthesize 2.2naphthalenoparacyclophane-1,13-diene by reacting it with 1,4-benzenedimethanethiol (B89542). osti.gov This demonstrates its utility in creating strained, bent, and twisted aromatic structures with unique electronic and steric properties. Further exploration of reactions with various dithiol, diamine, and diol linkers of different lengths and rigidities could lead to a wide array of new cyclophane structures with tailored cavity sizes and functionalities.

Another area of significant potential lies in the synthesis of "proton sponges," which are compounds with exceptionally high basicity. Although research has focused on the 1,8-isomer for creating 1,5-diazacyclodecane-based proton sponges, the 1,5-isomer could be explored for the synthesis of novel macrocyclic structures with unique proton-binding capabilities. nih.govresearchgate.net The specific geometry of the 1,5-substitution pattern could lead to macrocycles with different cavity dimensions and basicity compared to their 1,8-counterparts.

Furthermore, the on-surface dehalogenative homocoupling of bis(bromomethyl)naphthalene derivatives on metal surfaces, such as gold (Au(111)), has been shown to produce either dimers or polymers. iaea.org While this has been demonstrated for the 2,3-isomer, investigating the on-surface reactions of this compound could unveil new pathways to form ordered one- and two-dimensional nanostructures directly on surfaces, a topic of immense interest in materials science and nanotechnology.

The development of novel catalytic systems for reactions involving this compound is also a key research direction. This includes exploring metal-free reaction conditions to enhance the sustainability and reduce the cost of synthetic processes. cymitquimica.com

Engineering Next-Generation Functional Materials with Tailored Properties

The rigid and planar naphthalene unit, combined with the reactive bromomethyl groups, makes this compound an excellent candidate for the development of next-generation functional materials with precisely controlled properties.

A significant area of future research is in the field of polymer chemistry. The on-surface polymerization of 2,3-bis(bromomethyl)naphthalene (B3052160) has been shown to yield poly(o-naphthylene vinylene), a conjugated polymer, after a dehydrogenation step. iaea.orgchemrxiv.org Similar on-surface polymerization strategies with this compound could lead to novel conjugated polymers with distinct electronic and photophysical properties, potentially suitable for applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The substitution pattern on the naphthalene core significantly influences the polymer's properties, and the 1,5-linkage would result in a different polymer architecture compared to other isomers.

The incorporation of this compound into more complex polymer architectures, such as copolymers and dendrimers, could also lead to materials with tailored properties. For example, its use as a cross-linking agent could enhance the thermal and mechanical stability of other polymers.

Furthermore, the unique structure of this compound makes it a valuable building block for materials with specific recognition capabilities. The synthesis of molecular tweezers and clips based on naphthalene scaffolds has been reported, and these molecules can act as synthetic receptors for various guest molecules. biosynth.comrsc.org By functionalizing the naphthalene core or the linking groups, it is possible to create receptors with high selectivity for specific ions or molecules, with potential applications in sensing, catalysis, and separation technologies. The related 2,6-bis(bromomethyl)naphthalene (B51659) has also been investigated for its DNA crosslinking activity, suggesting that materials derived from the 1,5-isomer could have interesting biological applications. researchgate.net

Exploring Applications in Nanoscience and Nanotechnology

The precise control over molecular architecture offered by this compound makes it a powerful tool for bottom-up approaches in nanoscience and nanotechnology.

A key application lies in the on-surface synthesis of well-defined nanostructures. As demonstrated with other isomers, the dehalogenative coupling of bis(bromomethyl)naphthalenes on a metal surface can lead to the formation of ordered molecular wires and two-dimensional networks. iaea.orgchemrxiv.orgresearchgate.net The 1,5-substitution pattern would dictate a specific geometry of the resulting nanostructures, which could be exploited for applications in nanoelectronics and molecular circuitry. The ability to create these structures directly on a substrate under ultra-high vacuum conditions allows for a high degree of control and characterization using techniques like scanning tunneling microscopy (STM). iaea.orgacs.org

The principles of supramolecular chemistry can be harnessed to create self-assembled nanostructures from derivatives of this compound. By introducing specific functional groups that can form non-covalent interactions such as hydrogen bonds or halogen bonds, it is possible to program the self-assembly of these molecules into well-defined aggregates like nanotubes, vesicles, and gels. scirp.orgnih.gov These self-assembled materials could find applications in drug delivery, tissue engineering, and as templates for the synthesis of inorganic nanostructures.

The concept of "molecular tweezers" or "molecular clips," which are host molecules designed to bind specific guest molecules, is another exciting area. biosynth.com The naphthalene unit can serve as a rigid scaffold for constructing such molecular machines. By attaching flexible arms derived from this compound, it is possible to create dynamic systems that can undergo conformational changes upon binding to a guest molecule, potentially leading to applications in molecular switching and sensing at the nanoscale.

Towards Sustainable Synthesis and Green Chemistry Methodologies

As the applications of this compound and its derivatives expand, the development of sustainable and environmentally friendly synthetic methods becomes increasingly critical. The principles of green chemistry, such as the use of renewable feedstocks, atom economy, and the avoidance of hazardous reagents and solvents, will guide future research in this area.

Currently, the synthesis of bis(bromomethyl)naphthalenes often involves the bromination of the corresponding dimethylnaphthalenes. Traditional bromination methods can involve harsh reagents and produce significant waste. iaea.orgresearchgate.net Future research should focus on developing greener alternatives. This could include the use of solid-supported brominating agents, catalytic bromination reactions that minimize the use of stoichiometric reagents, and the use of more environmentally benign solvents. Photochemical bromination in aqueous biphasic systems has been shown to be a cleaner method for other aromatic compounds and could be adapted for the synthesis of this compound.

Microwave-assisted organic synthesis is another powerful tool for green chemistry. nih.govresearchgate.net Microwave heating can significantly reduce reaction times, increase yields, and often allows for solvent-free reactions, thereby reducing waste and energy consumption. The application of microwave-assisted synthesis to the bromination of 1,5-dimethylnaphthalene (B47167) and subsequent reactions of this compound is a promising area for future investigation. For instance, microwave-assisted synthesis has been successfully used to prepare various naphthalene derivatives and other heterocyclic compounds. nih.govresearchgate.net

Q & A

Basic Research: What synthetic methodologies are effective for preparing bromomethyl-substituted naphthalenes, and how can purity be optimized?

Answer:

Bromomethyl-substituted naphthalenes (e.g., 1,8-Bis(bromomethyl)naphthalene) are synthesized via bromination of dimethylnaphthalene precursors. Key steps include:

- Reagent selection: Use N-bromosuccinimide (NBS) or HBr with a radical initiator (e.g., AIBN) for controlled bromination.

- Solvent optimization: Dichloromethane or CCl₄ improves reaction efficiency .

- Purification: Column chromatography or recrystallization ensures high purity (>97% by GC) .

Data Table:

| Precursor | Brominating Agent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| 1,8-Dimethylnaphthalene | NBS/AIBN | 85 | 97.0 |

Basic Research: What characterization techniques validate the structure and purity of bromomethyl-naphthalene derivatives?

Answer:

- X-ray crystallography: Resolves spatial arrangement of substituents (e.g., confirming 1,8 vs. 1,5 substitution patterns) .

- Basicity measurements: Potentiometric titration in MeCN/H₂O quantifies proton affinity (e.g., pKa = 18.6 for 1,8-Bis(dimethylamino)naphthalene) .

- Spectroscopy: ¹H/¹³C NMR and GC-MS confirm molecular structure and purity (>97%) .

Advanced Research: How do steric and electronic factors influence alkylation selectivity in naphthalene-based macrocycles?

Answer:

In 1,8-Bis(bromomethyl)naphthalene reactions with amines:

- Steric hindrance: Bulky substituents (e.g., dimethylamino groups) direct alkylation to less hindered NH sites. For example, alkylation of 1-dimethylamino-8-methylaminonaphthalene occurs exclusively at the NHMe group .

- Kinetic vs. thermodynamic control: High basicity (proton sponge behavior) slows protonation-deprotonation rates, favoring stable macrocycles like 1,5-diazacyclodecane .

Advanced Research: How does proton sponge behavior correlate with molecular geometry and substituent arrangement?

Answer:

Proton sponges like 1,8-Bis(dimethylamino)naphthalene exhibit:

- High basicity: Due to naphthalene ring strain and lone-pair repulsion between amino groups.

- Kinetic inactivity: Slow proton exchange rates confirmed via NMR line-shape analysis .

Comparison Table:

| Compound | pKa (H₂O) | Kinetic Activity | Structural Feature |

|---|---|---|---|

| 1,8-Bis(dimethylamino)naphthalene | 12.1 | Low | Rigid 1,8-substitution |

| 1,5-Diazacyclodecane derivative | 10.5 | Moderate | Flexible macrocycle |

Basic Research: How should researchers assess toxicity risks for brominated naphthalenes in experimental studies?

Answer:

Adopt risk-of-bias (RoB) frameworks from toxicological profiles:

- Randomization: Ensure dose/exposure levels are randomized (Table C-7) .

- Blinding: Blind personnel/subjects to study groups to minimize performance bias .

- Outcome assessment: Use validated exposure/outcome metrics (e.g., hepatic/renal biomarkers) .

RoB Criteria Table:

| Bias Type | Key Question | Assessment |

|---|---|---|

| Selection Bias | Was allocation concealed? | Yes/No/Unclear |

| Detection Bias | Are outcomes reliably measured? | Probably low/high risk |

Advanced Research: How can conflicting data on brominated naphthalene toxicity be resolved?

Answer:

- Meta-analysis: Pool data from studies with "definitely low risk of bias" (e.g., explicit randomization and blinding) .

- Dose-response modeling: Compare systemic effects (e.g., hepatic/renal) across species (Table B-1) .

- Sensitivity analysis: Exclude high-risk studies (e.g., attrition bias >20%) to validate conclusions .

Advanced Research: What computational methods predict environmental persistence of brominated naphthalenes?

Answer:

- QSPR models: Correlate logP values with biodegradation rates (e.g., logP = 3.5 for 1,8-Bis(bromomethyl)naphthalene suggests moderate persistence) .

- Molecular dynamics simulations: Estimate soil/water partitioning coefficients (Koc) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.